molecular formula C16H14N2O3S B14214622 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one CAS No. 823801-94-1

1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one

Cat. No.: B14214622
CAS No.: 823801-94-1
M. Wt: 314.4 g/mol
InChI Key: GPAZPXJHYCRKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one is a complex organic compound featuring a benzothiazole core linked to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-{2-[(4-Nitrophenyl)methyl]-1,3-thiazol-3(2H)-yl}ethan-1-one
  • 1-{2-[(4-Nitrophenyl)methyl]-1,3-oxazol-3(2H)-yl}ethan-1-one

Comparison:

This comprehensive overview highlights the significance of 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable compound for further research and development.

Properties

CAS No.

823801-94-1

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

1-[2-[(4-nitrophenyl)methyl]-2H-1,3-benzothiazol-3-yl]ethanone

InChI

InChI=1S/C16H14N2O3S/c1-11(19)17-14-4-2-3-5-15(14)22-16(17)10-12-6-8-13(9-7-12)18(20)21/h2-9,16H,10H2,1H3

InChI Key

GPAZPXJHYCRKAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(SC2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.